molecular formula C15H20N2O2S B4115207 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide

Cat. No.: B4115207
M. Wt: 292.4 g/mol
InChI Key: MJJSXTHUNYSUKL-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of an ethoxy group at the 6th position of the benzothiazole ring and a dimethylbutanamide moiety attached to the nitrogen atom of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-5-15(3,4)13(18)17-14-16-11-8-7-10(19-6-2)9-12(11)20-14/h7-9H,5-6H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJSXTHUNYSUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a suitable base. The final step involves the acylation of the benzothiazole derivative with 2,2-dimethylbutanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives with potential biological activities.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in cancer and inflammatory diseases.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

    Industry: The compound is used in the development of new materials, such as fluorescent dyes and electroluminescent devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell proliferation, reduction of inflammation, and protection of neurons from oxidative stress.

Comparison with Similar Compounds

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide can be compared with other benzothiazole derivatives, such as:

    N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethylbutanamide: Similar in structure but with an ethyl group instead of a dimethyl group, leading to different biological activities.

    N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine: Contains a thiophene ring, which imparts different chemical and biological properties.

    2-amino-6-ethoxybenzothiazole: Lacks the butanamide moiety, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide
Reactant of Route 2
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N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide

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